molecular formula C19H13FN4O2S B2865786 4-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1206999-20-3

4-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Cat. No.: B2865786
CAS No.: 1206999-20-3
M. Wt: 380.4
InChI Key: YJAWECHIRSWDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxybenzene) group at position 4 and a 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety at position 2. This structure combines aromatic, electron-rich (benzodioxole), and halogenated (fluorophenyl) substituents, which are known to influence electronic properties, solubility, and biological interactions .

The compound’s synthesis likely follows established protocols for triazole-thiazole hybrids, involving click chemistry or Suzuki coupling for triazole formation and subsequent thiazole ring closure .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S/c1-11-18(22-23-24(11)14-4-2-3-13(20)8-14)19-21-15(9-27-19)12-5-6-16-17(7-12)26-10-25-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAWECHIRSWDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multiple steps:

  • **Formation of the 1

Biological Activity

The compound 4-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H15FN2O3S2\text{C}_{19}\text{H}_{15}\text{F}\text{N}_{2}\text{O}_{3}\text{S}_{2}

Key Features:

  • Benzodioxole moiety : Known for its role in enhancing biological activity.
  • Thiazole ring : Associated with various pharmacological effects.
  • Triazole group : Contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .

Compound Target Pathogen MIC (µg/mL)
Thiazole DerivativeStaphylococcus aureus12.5 - 25
Triazole DerivativeE. coli25

Anticancer Activity

The compound has been investigated for its anticancer properties. A study highlighted that similar thiazole derivatives can inhibit angiogenesis and modulate P-glycoprotein efflux pump activity, thus overcoming chemoresistance in cancer cells . The mechanism involves the downregulation of angiogenic factors, which are crucial for tumor growth and metastasis.

The biological activity of the compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival.
  • Receptor Modulation : It could bind to receptors affecting neurotransmitter release or inflammatory responses.

Study on Antimicrobial Efficacy

In a comprehensive study, derivatives of benzodioxole-thiazole were tested against multiple bacterial strains. The results indicated a strong correlation between structural modifications and increased antimicrobial potency. Notably, compounds with bulky hydrophobic groups showed enhanced activity against resistant strains .

Evaluation of Anticancer Properties

Another significant study focused on the anticancer effects of similar compounds. The findings revealed that these derivatives not only inhibited cancer cell proliferation but also induced apoptosis through mitochondrial pathways . This suggests potential for development into therapeutic agents for resistant cancer types.

Comparison with Similar Compounds

Key Observations:

Halogenated Aryl Groups : Chloro- and fluorophenyl substituents enhance antimicrobial activity, likely due to increased lipophilicity and membrane penetration .

Benzodioxole vs. Halophenyl : The benzodioxol group in the target compound may improve metabolic stability compared to halophenyl analogs, as methylenedioxy groups are less prone to oxidative degradation .

Isostructurality: Compounds 4 and 5 (Cl vs.

Structural and Crystallographic Insights

  • Intermolecular Interactions : Halogen bonds (C–X···π) and hydrogen bonds (N–H···O) dominate crystal packing, critical for stability and solubility .

Docking and Binding Affinity

  • The target compound’s benzodioxol group may enhance π-π stacking with aromatic residues in active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.